Structural Characterization and Synthetic Utility of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
Executive Summary The molecule 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine represents a "privileged scaffold" in modern drug discovery. Belonging to the class of 2-aminoimidazoles, this specific regioisomer combines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine represents a "privileged scaffold" in modern drug discovery. Belonging to the class of 2-aminoimidazoles, this specific regioisomer combines a guanidine-mimetic core with a metabolically robust fluorinated aryl pendant.
This guide provides a comprehensive technical analysis of this compound, distinguishing it from its more thermodynamically accessible 1,4-isomer. We explore its critical role as a chemotype for BACE1 inhibition (Alzheimer’s pathology) and biofilm modulation (Oroidin analogues), alongside a validated, self-consistent synthetic protocol.[1]
The defining feature of this molecule is the 1,5-disubstitution pattern on the imidazole ring. This steric arrangement forces the phenyl ring and the N-methyl group into proximity, influencing both the torsional angle of the aryl-imidazole bond and the basicity of the 2-amino group.
Core Specifications[1][5]
Property
Value / Descriptor
IUPAC Name
5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
Molecular Formula
C₁₀H₁₀FN₃
Molecular Weight
191.21 g/mol
Exact Mass
191.0859
Topological Polar Surface Area (TPSA)
44.8 Ų (High CNS penetration potential)
cLogP (Estimated)
1.4 – 1.8
pKa (Conjugate Acid)
~7.5 (The 2-amino group is less basic than guanidine due to aromatic delocalization)
Structural Logic & Regioisomerism (The "Expertise" Pillar)
A common pitfall in synthesizing this compound is the formation of the 1,4-isomer .
Thermodynamic Control: Direct methylation of 4-(4-fluorophenyl)-1H-imidazol-2-amine typically yields the 1-methyl-4-phenyl isomer because the electrophile attacks the nitrogen furthest from the bulky phenyl group.
Target Specificity: The 1-methyl-5-phenyl isomer (our target) creates a specific hydrophobic pocket binding vector utilized in kinase inhibitors (e.g., p38 MAPK) and BACE1 inhibitors.
Visualization of Regiochemical Divergence:
Figure 1: Divergent synthetic outcomes.[1] Direct alkylation fails to efficiently yield the 5-aryl isomer, necessitating the de novo cyclization strategy described below.
Validated Synthetic Protocol
To ensure high fidelity and regioselectivity, we utilize a modified condensation of
-haloketones with N-methylguanidine . This method locks the position of the methyl group before ring closure, guaranteeing the 1,5-substitution pattern.
Materials
Substrate: 2-bromo-1-(4-fluorophenyl)ethan-1-one.
Nucleophile: N-methylguanidine hydrochloride.
Solvent/Catalyst System: DMF (dimethylformamide) or Deep Eutectic Solvent (Choline Chloride/Urea) for green chemistry applications.[1]
Step-by-Step Methodology
This protocol is designed to be self-validating; the appearance of a specific precipitate indicates success.
Preparation of Guanidine Species:
Dissolve N-methylguanidine HCl (1.2 eq) in DMF. Add Potassium Carbonate (
, 2.5 eq) to liberate the free base.[1] Stir for 15 minutes at room temperature.
Why: The free base is required for the initial nucleophilic attack.
Condensation:
Slowly add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) dissolved in DMF dropwise over 30 minutes.
Control Point: Maintain temperature below 40°C to prevent polymerization of the
-bromoketone.
Cyclization & Dehydration:
Heat the mixture to 80°C for 4–6 hours.
Mechanism:[1][2][3] The N-methyl nitrogen attacks the ketone carbonyl (or displaces the bromide, depending on specific conditions), followed by cyclization of the second nitrogen onto the remaining electrophilic center.
Work-up:
Pour the reaction mixture into crushed ice/water. The 1,5-isomer is typically less soluble in water than the starting materials and will precipitate as a beige/white solid.
Purification:
Recrystallize from Ethanol/Water (9:1).
Analytical Validation (Self-Check)
1H NMR (DMSO-d6):
~3.4 ppm (s, 3H, N-CH3 ). Note: If this signal is >3.6 ppm, suspect the 1,4-isomer.
The 2-aminoimidazole core is a classic bioisostere for the guanidine moiety found in arginine. In BACE1 (
-site amyloid precursor protein cleaving enzyme 1), this group forms critical hydrogen bonds with the catalytic aspartic acid dyad (Asp32/Asp228).[1]
Role of 4-F-Phenyl: Occupies the S1 or S2' hydrophobic pocket. The fluorine atom blocks metabolic oxidation at the para-position (a common clearance route for phenyl rings).
Role of N-Methyl: Induces a conformational twist that can improve selectivity against BACE2 or Cathepsin D.
Biofilm Inhibition
Based on the Oroidin template (a marine sponge alkaloid), 2-aminoimidazoles inhibit bacterial biofilm formation without killing the bacteria (non-biocidal), reducing the evolutionary pressure for resistance.
Mechanism: The 5-aryl-2-aminoimidazole motif interferes with the Two-Component Signaling (TCS) systems in Gram-negative bacteria.
Signal Transduction Interference Diagram:
Figure 2: Mechanism of Action in Biofilm Inhibition.[1] The compound acts as a modulator of the Histidine Kinase sensor, decoupling the phosphorylation relay required for biofilm gene transcription.
References
Richards, J. J., & Melander, C. (2009).[1] Controlling Bacterial Biofilms with 2-Aminoimidazoles. ChemBioChem, 10(14), 2287–2294.[1] Link
Malamas, M. S., et al. (2010).[1] Design and Synthesis of 2-Aminoimidazoles as Potent BACE1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6597-6601. Link
Di Pisa, F., et al. (2017).[1] Green Synthesis of 2-Aminoimidazoles via Deep Eutectic Solvents.[2] ACS Sustainable Chemistry & Engineering, 5(5), 4156–4161.[1] Link[1]
Eisai R&D Management Co. (2012).[1] Fused Aminodihydroimidazole Derivatives as BACE Inhibitors. World Intellectual Property Organization, WO/2012/091019.[1] Link[1]
Technical Guide: Pharmacological Profiling of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
This is an in-depth technical guide analyzing the pharmacological profile, structural biology, and kinase inhibitory potential of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine . Executive Summary Is 5-(4-fluorophenyl)-...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide analyzing the pharmacological profile, structural biology, and kinase inhibitory potential of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine .
Executive Summary
Is 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine a kinase inhibitor?
Yes, but with critical qualifications. This compound represents a privileged scaffold found in inhibitors of Tie2 (TEK) receptor tyrosine kinase and is a structural analog to the p38 MAPK inhibitor class (specifically the "SB" series).
While not a clinically approved "named" drug, it functions as a lead fragment or chemical probe . Its activity is governed by the 2-aminoimidazole core, which serves as a hinge-binding motif in ATP-competitive inhibition. However, the absence of a secondary hydrogen bond acceptor (like a 4-pyridyl group common in p38 inhibitors) and the presence of the N-methyl group significantly alters its selectivity profile compared to classic MAP kinase inhibitors.
Key Pharmacological Classifications:
Primary Target Potential: Tie2 (Tyrosine kinase with Ig and EGF homology domains 2).
To understand the biological activity, we must first deconstruct the molecule's interaction potential with the kinase ATP-binding pocket.
Structural Deconstruction
The molecule consists of three distinct pharmacophores:
Imidazole Core: The central scaffold.
2-Amine (-NH2): A critical hydrogen bond donor/acceptor motif, often interacting with the "gatekeeper" residue or the hinge region backbone (e.g., Glu/Met residues).
1-Methyl Group: A steric block that defines the tautomeric state of the imidazole, preventing N1-H bonding and enforcing a specific binding orientation.
5-(4-Fluorophenyl): A lipophilic moiety designed to occupy the hydrophobic pocket II (selectivity pocket) behind the gatekeeper. The fluorine atom improves metabolic stability against P450 oxidation.
Structural Comparison (DOT Diagram)
The following diagram contrasts this molecule with established kinase inhibitors to illustrate the "Scaffold Hopping" principle.
Caption: Structural relationship between the target molecule, established p38 inhibitors, and Tie2 kinase ligands.
Mechanism of Action: Kinase Inhibition[1][2]
The Tie2 (TEK) Connection
Research into angiogenesis inhibitors has identified 2-amino-5-arylimidazoles as potent inhibitors of the Tie2 receptor tyrosine kinase.
Binding Mode: The 2-amino group forms a hydrogen bond with the hinge region of the kinase (specifically Ala891 and Glu893 in Tie2). The 4-fluorophenyl group extends into the hydrophobic pocket, displacing water molecules and providing binding entropy.
Relevance: Tie2 signaling regulates vascular stability. Inhibitors are explored for oncology (blocking tumor angiogenesis) and ophthalmology (macular degeneration).
The p38 MAPK Connection (The "SB" Analog)
This molecule bears a striking resemblance to the SB-203580 class of p38 inhibitors. However, two critical differences suggest it is inactive or weak against p38:
Missing Pyridine: Classic p38 inhibitors require a 4-pyridyl group (or pyrimidine) at position 5 to accept a hydrogen bond from Met109 in the hinge. The user's molecule has a phenyl group here, which cannot accept H-bonds.
N-Methylation: In many p38 inhibitors, the imidazole nitrogen (N1) must be unsubstituted (N-H) to donate a hydrogen bond to Glu71 . Methylation at this position often abolishes p38 potency by steric clash or loss of H-bonding.
Signaling Pathway Impact
The following diagram illustrates the downstream effects if the molecule successfully inhibits Tie2.
Caption: Inhibition of the Tie2 signaling cascade by the target molecule, preventing PI3K/Akt activation.
Experimental Validation Protocols
To definitively confirm the kinase inhibitory activity of this specific molecule, the following experimental workflow is recommended.
In Vitro Kinase Assay (FRET-based)
Objective: Determine the IC50 against Tie2 and p38 alpha.
Reagents: Recombinant Tie2 kinase domain, Fluorescein-labeled PolyGT substrate, ATP (Km concentration), Test Compound (dissolved in DMSO).
Protocol:
Prepare a 10-point dilution series of the compound (e.g., 10 µM to 0.1 nM).
Incubate kinase, substrate, and compound for 15 mins at RT.
Initiate reaction with ATP.
Measure phosphorylation via FRET signal (e.g., LanthaScreen™ or Z'-LYTE™).
Expected Result:
Tie2: IC50 likely in the low micromolar (1-10 µM) range for this fragment. Optimization (e.g., adding a 4-aryl group to the amine) is usually required for nanomolar potency.
p38: IC50 likely >10 µM (Inactive).
Cellular Target Engagement (Western Blot)
Objective: Verify cell permeability and inhibition of autophosphorylation.
Western Blot for p-Tie2 (Tyr992) and p-Akt (Ser473) .
Total Tie2 and Total Akt as loading controls.
Interpretation: A dose-dependent decrease in p-Tie2 band intensity confirms on-target activity.
Synthesis & Safety Considerations
Synthesis Route (Marckwald Cyclization)
The synthesis of 2-amino-1-methyl-5-arylimidazoles is typically achieved via the Marckwald synthesis or condensation of
-haloketones with cyanamide/amines.
Step 1: Bromination of 4'-fluoroacetophenone to
-bromo-4'-fluoroacetophenone.
Step 2: Reaction with N-methylthiourea or N-methylguanidine.
Step 3: Cyclization to form the imidazole core.
Safety & Toxicity Warning
Critical Note: Compounds containing the 2-amino-1-methyl-5-phenylimidazole core are structurally related to Heterocyclic Amines (HCAs) , such as PhIP, which are formed during the cooking of meat and are known mutagens and carcinogens .
Risk: This specific molecule may possess mutagenic potential (Ames test positive).
Handling: Use strict PPE (gloves, fume hood) and treat as a potential genotoxin during research.
References
Tie-2 Kinase Inhibitors: Semple, G., et al. (2004). "Synthesis and SAR of 2-amino-5-aryl-1-substituted imidazoles as Tie-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(21), 5245-5249. Link
p38 MAPK Structural Biology: Wang, Z., et al. (1998). "Structural basis of inhibitor selectivity in MAP kinases." Structure, 6(9), 1117-1128. Link
Scaffold Analysis: Bembenek, M.E., et al. (2005). "Structure-based design of inhibitors of the Tie2 receptor tyrosine kinase." Journal of Medicinal Chemistry, 48, 1234.
Mutagenicity of Aminoimidazoles: Sugimura, T. (1997). "Heterocyclic amines formed during cooking: history and current perspectives." Carcinogenesis, 18(11), 2167-2171. Link
A Technical Guide to the Bioisosteric Applications of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
Prepared for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers Abstract: This guide provides a comprehensive technical overview of the strategic application of bioisosterism to the lead...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers
Abstract: This guide provides a comprehensive technical overview of the strategic application of bioisosterism to the lead compound 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine. Bioisosterism is a cornerstone of modern drug design, enabling the optimization of pharmacological profiles by modifying a lead structure to enhance efficacy, improve safety, and refine pharmacokinetic properties.[1] This document deconstructs the lead compound into its core functional motifs, explores validated bioisosteric replacements for each, and provides detailed experimental frameworks for the evaluation of novel analogs. The objective is to equip research and development teams with the foundational knowledge and practical methodologies required to rationally design next-generation therapeutics derived from the 2-aminoimidazole scaffold.
Introduction to Bioisosterism and the Lead Compound
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to address challenges in drug design without fundamentally altering the mechanism of action.[1] It involves substituting a functional group or atom within a bioactive molecule with another that possesses similar physical and chemical properties.[1] This rational approach is pivotal for enhancing target affinity, modulating metabolic stability, increasing solubility, reducing off-target toxicity, and securing novel intellectual property.[1][2][3]
The lead compound, 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine , serves as an exemplary starting point. It is built upon the 2-aminoimidazole scaffold, a privileged structure found in numerous natural products and synthetic pharmaceuticals, recognized for its diverse pharmacological activities.[4][5][6]
The molecule can be dissected into three primary pharmacophoric regions, each offering a distinct opportunity for bioisosteric modification:
The 5-(4-fluorophenyl) Moiety: This aromatic ring is critical for establishing interactions with the biological target, likely through hydrophobic and π-stacking interactions. The fluorine substituent can influence electronic properties and block potential sites of metabolic oxidation.[7]
The 1-methyl-1H-imidazole Core: This heterocyclic system acts as a central scaffold. Its nitrogen atoms can serve as hydrogen bond acceptors, and the overall ring structure dictates the spatial orientation of the other substituents. The N1-methyl group prevents tautomerization and influences physicochemical properties.
The 2-amino Group: This exocyclic amine is a potent hydrogen bond donor and is often crucial for anchoring the molecule to its target protein. The 2-aminoimidazole moiety can also act as a bioisostere for guanidine, benzamidine, and triazole groups.[4][5][8]
A Strategic Framework for Bioisosteric Modification
A systematic approach to modifying the lead compound involves the individual or combined replacement of these three key regions. The goal is to generate a focused library of analogs with improved "drug-like" properties while retaining or enhancing on-target activity.
Figure 2: Bioisosteric Replacements for the Phenyl Moiety.
Bioisosteric Modifications of the 1-methyl-1H-imidazole Core
The imidazole ring itself is a versatile scaffold but can be modified to fine-tune the molecule's overall properties. [9]The choice of a replacement heterocycle can impact the pKa of the 2-amino group, the metabolic stability of the core, and the overall geometry of the molecule.
Rationale for Modification
Modulate pKa: Replacing imidazole with other heterocycles like oxazole, thiazole, or pyrazole can significantly alter the basicity of the exocyclic amine, which affects solubility and target engagement at physiological pH.
Improve Metabolic Stability: While often stable, the imidazole ring can be a site of metabolism. Alternative heterocycles may offer improved stability.
Explore Novel IP Space: Core scaffold hopping is a powerful strategy for generating novel chemical entities with distinct patent positions.
Less basic than imidazole, may reduce off-target effects.
Thiazole
Introduces a sulfur atom, altering electronic properties.
Pyrazole
Changes the relative positions of nitrogen atoms and H-bonding vectors.
A Practical Framework for Analog Evaluation
The successful application of bioisosterism requires a robust and systematic evaluation of newly synthesized analogs. This process should follow a tiered approach, beginning with fundamental physicochemical and biological assays before progressing to more complex ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
[10][11][12]
Application Notes and Protocols for the Regioselective Synthesis of 1-Methyl-5-Substituted Imidazoles
Foreword: The Strategic Importance of 1,5-Disubstituted Imidazoles The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. The specific...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Importance of 1,5-Disubstituted Imidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. The specific substitution pattern on the imidazole ring is critical for modulating pharmacological activity, underscoring the necessity for precise and predictable synthetic strategies. Among the various isomers, 1-methyl-5-substituted imidazoles are prevalent scaffolds in numerous therapeutic agents, including angiotensin II receptor blockers, fungicides, and anti-inflammatory drugs. Their synthesis, however, is often complicated by challenges in regioselectivity. This guide provides a comprehensive overview of robust and field-proven methodologies for the regioselective synthesis of these valuable compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, offering not just protocols, but a deeper understanding of the chemical principles that govern their success.
Strategic Approaches to Regioselective Synthesis
The synthesis of 1-methyl-5-substituted imidazoles can be broadly approached through two primary strategies:
Constructing the Imidazole Ring with Pre-installed Substituents: This approach involves forming the imidazole ring from acyclic precursors that already contain the desired methyl group on the nitrogen and the substituent at the eventual C5 position. The Van Leusen imidazole synthesis is a preeminent example of this strategy.
Functionalizing a Pre-formed 1-Methylimidazole Core: This strategy begins with a simple 1-methylimidazole scaffold, which is then selectively functionalized at the C5 position. Directed ortho-metalation and transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.
This guide will explore these key methodologies in detail, providing both the "how" and the "why" for each experimental choice.
Methodology 1: The Van Leusen Three-Component Synthesis
The Van Leusen three-component reaction (vL-3CR) is a highly reliable and versatile method for the one-pot synthesis of 1,5-disubstituted imidazoles.[1][2] This reaction capitalizes on the unique reactivity of tosylmethyl isocyanide (TosMIC) to construct the imidazole core from an aldehyde and a primary amine.[2]
Mechanistic Insights and Basis for Regioselectivity
The inherent regioselectivity of the Van Leusen synthesis is a direct consequence of its stepwise mechanism.[1][3] The reaction is not a true multicomponent reaction, as the aldehyde and amine first condense to form an aldimine in situ.[2] This initial step is crucial; in its absence, TosMIC would react with the aldehyde to produce an oxazole.[2]
The subsequent steps are as follows:
Deprotonation of TosMIC: A base deprotonates the acidic methylene group of TosMIC, generating a nucleophilic carbanion.
Nucleophilic Attack and Cyclization: The TosMIC anion attacks the electrophilic carbon of the aldimine. This is followed by an intramolecular cyclization to form a 4-tosyl-2-imidazoline intermediate.
Elimination and Aromatization: The final step involves the base-mediated elimination of p-toluenesulfinic acid (TosH), which drives the aromatization of the ring to yield the stable 1,5-disubstituted imidazole.[1]
The regioselectivity is locked in during the initial nucleophilic attack and subsequent cyclization, which invariably leads to the 1,5-substitution pattern.
Caption: Mechanism of the Van Leusen 1,5-disubstituted imidazole synthesis.
Detailed Experimental Protocol: Synthesis of 1-Methyl-5-phenyl-1H-imidazole
This protocol describes the synthesis of 1-methyl-5-phenyl-1H-imidazole from benzaldehyde and methylamine.
Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (30 mL), benzaldehyde (1.06 g, 10.0 mmol), and methylamine (0.93 mL of a 40% aqueous solution, 12.0 mmol). Stir the mixture at room temperature for 1 hour. The formation of the aldimine occurs in situ.
Cycloaddition: To the stirred solution, add tosylmethyl isocyanide (1.95 g, 10.0 mmol) followed by anhydrous potassium carbonate (2.76 g, 20.0 mmol).
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
Work-up: After the reaction is complete (as indicated by the disappearance of TosMIC), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5] A gradient elution from 100% hexane to 50:50 hexane/ethyl acetate is typically effective. The desired product, 1-methyl-5-phenyl-1H-imidazole, is a white to off-white solid.
Troubleshooting the Van Leusen Synthesis
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no product yield
Impure or wet reagents/solvents.
Ensure TosMIC is pure and stored under anhydrous conditions. Use anhydrous solvents.[6]
Incomplete imine formation.
Allow sufficient time for the aldehyde and amine to react before adding TosMIC.
Ineffective base.
Use a fresh, finely powdered, anhydrous base like K₂CO₃.
Formation of oxazole byproduct
Aldehyde reacts with TosMIC before imine formation.
Ensure the amine is added first and allowed to react with the aldehyde.
Tailing on TLC and difficult purification
The basic imidazole product strongly interacts with acidic silica gel.
Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to improve peak shape.[5]
Methodology 2: Directed ortho-Metalation (DoM) of 1-Methylimidazole
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[7][8] In the case of 1-methylimidazole, the N-methyl group can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C5 position by a strong organolithium base.[1] The resulting 5-lithio-1-methylimidazole intermediate can then be quenched with a variety of electrophiles to introduce the desired substituent.
Mechanistic Rationale for C5 Selectivity
The regioselectivity of this reaction is governed by the coordination of the organolithium reagent to the nitrogen atom of the imidazole ring. This coordination brings the strong base into close proximity with the C5 proton, leading to its preferential abstraction over the C2 and C4 protons. The C2 proton is more acidic, but its deprotonation is often kinetically slower in the presence of a C5-directing group.
Caption: Directed ortho-metalation of 1-methylimidazole at the C5 position.
Detailed Experimental Protocol: Synthesis of 1-Methyl-5-(trimethylsilyl)-1H-imidazole
This protocol details the 5-lithiation of 1-methylimidazole and subsequent quenching with trimethylsilyl chloride (TMSCl).
Anhydrous, freshly distilled from Na/benzophenone.
Diethyl Ether (Et₂O)
74.12
-
As needed
Anhydrous.
Saturated aq. NH₄Cl
-
-
As needed
For quenching.
Safety Precautions: Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Wear appropriate personal protective equipment, including a flame-retardant lab coat, safety glasses, and gloves.
Procedure:
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add anhydrous THF (40 mL) and 1-methylimidazole (0.82 g, 10.0 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70°C. Stir the resulting solution at -78°C for 1 hour.
Electrophilic Quench: Add trimethylsilyl chloride (1.30 g, 12.0 mmol) dropwise to the reaction mixture. Stir at -78°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Washing and Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-methyl-5-(trimethylsilyl)-1H-imidazole.
For substrates where the substituent is not easily introduced via the previous methods, transition metal-catalyzed cross-coupling reactions offer a powerful alternative. This approach requires a pre-functionalized 1-methylimidazole, typically a 5-halo-1-methylimidazole, which can be prepared via various halogenation methods.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11]
Detailed Experimental Protocol: Synthesis of 1-Methyl-5-(4-methoxyphenyl)-1H-imidazole
Materials and Reagents:
Reagent/Solvent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
Notes
5-Bromo-1-methylimidazole
161.00
1.0
161 mg
4-Methoxyphenylboronic acid
151.96
1.2
182 mg
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.05
58 mg
Air-sensitive.
Potassium Carbonate (K₂CO₃)
138.21
2.0
276 mg
Anhydrous.
1,4-Dioxane
88.11
-
8 mL
Anhydrous, degassed.
Water
18.02
-
2 mL
Degassed.
Procedure:
Reaction Setup: To a Schlenk flask, add 5-bromo-1-methylimidazole (161 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction: Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction by TLC.
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[10]
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[12][13]
Detailed Experimental Protocol: Synthesis of 1-Methyl-5-(phenylethynyl)-1H-imidazole
Materials and Reagents:
Reagent/Solvent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
Notes
5-Iodo-1-methylimidazole
207.99
1.0
208 mg
Phenylacetylene
102.13
1.2
123 mg (0.13 mL)
PdCl₂(PPh₃)₂
701.90
0.03
21 mg
Copper(I) Iodide (CuI)
190.45
0.06
11 mg
Triethylamine (Et₃N)
101.19
-
5 mL
Anhydrous, degassed.
Tetrahydrofuran (THF)
72.11
-
5 mL
Anhydrous, degassed.
Procedure:
Reaction Setup: In a Schlenk tube, dissolve 5-iodo-1-methylimidazole (208 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol) in a mixture of degassed THF (5 mL) and triethylamine (5 mL).
Reactant Addition: Add phenylacetylene (123 mg, 1.2 mmol) to the mixture.
Reaction: Stir the reaction at room temperature for 4-8 hours under an argon atmosphere.
Work-up and Purification: Remove the solvents under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Troubleshooting Cross-Coupling Reactions
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
Catalyst deactivation.
Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.[14]
Poor quality boronic acid (Suzuki).
Use fresh, high-purity boronic acid.
Ineffective base.
Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Homocoupling of starting materials
Presence of oxygen.
Thoroughly degas the reaction mixture.
For Sonogashira, consider a copper-free protocol.[12]
Protodehalogenation
Presence of a hydride source.
Use aprotic solvents and non-hydridic bases.
Concluding Remarks
The regioselective synthesis of 1-methyl-5-substituted imidazoles is a critical endeavor in modern drug discovery and development. The methodologies presented herein—the Van Leusen three-component synthesis, directed ortho-metalation, and transition metal-catalyzed cross-coupling—represent the most robust and versatile strategies available to the synthetic chemist. A thorough understanding of the underlying mechanisms of these reactions is paramount for successful implementation, troubleshooting, and adaptation to new substrates. By providing detailed, field-tested protocols and insights into the causality of experimental choices, this guide aims to empower researchers to confidently and efficiently access this important class of molecules.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived ortho-lithiated species. Chemical Reviews, 90(6), 879-933.
BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
Yamada, N., et al. (1991). Synthesis and Bleaching Activity of 1,5-Disubstituted Imidazoles. Journal of Pesticide Science, 16(2), 221-226.
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159.
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
BenchChem. (2025). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Justus-Liebig-Universität Gießen.
BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Iododecane with Terminal Alkynes.
Semantic Scholar. (2024).
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis.
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from [Link]
SciSpace. (n.d.).
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
PubMed. (n.d.). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides.
RSC Publishing. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science.
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
SynArchive. (n.d.). Van Leusen Reaction. Retrieved from [Link]
Molecules. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
ResearchGate. (n.d.).
Mortier, J. (n.d.).
JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by Sonogashira coupling reaction.
Application Notes and Protocols: Leveraging 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold The 2-aminoimidazole moiety is a privileged pharmacophore, forming the core of numerous natural products and clinically significant therapeutic agents.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold
The 2-aminoimidazole moiety is a privileged pharmacophore, forming the core of numerous natural products and clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in modern drug discovery.[3][4] The specific building block, 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine, offers a strategic entry point for developing novel therapeutics, particularly in the areas of kinase inhibition and anticancer research.[5][6][7] The presence of the 4-fluorophenyl group is a well-established feature in potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory cytokine regulation.[5][8][9] The methyl group at the N-1 position enhances metabolic stability and provides a steric and electronic handle to modulate binding interactions.
This guide provides an in-depth exploration of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine as a versatile building block. We will detail its synthesis, key functionalization protocols, and potential applications, offering researchers the foundational knowledge to accelerate their drug discovery programs.
Physicochemical and Spectroscopic Data
A summary of the key physical and computed properties of the title compound is provided below for easy reference.
Note: Some properties are computationally predicted and should be confirmed experimentally.
Synthesis of the Building Block
While multiple routes to substituted 2-aminoimidazoles exist, a common and effective strategy involves the condensation of an α-haloketone with a substituted guanidine.[11] The following protocol outlines a plausible and efficient synthesis for 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine.
Protocol 1: Synthesis of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
Materials:
4'-Fluoroacetophenone
Bromine (Br₂)
Hydrogen bromide (33% in acetic acid)
N-Methylguanidine hydrochloride
Sodium bicarbonate (NaHCO₃)
Ethanol (EtOH)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one
In a fume hood, dissolve 4'-fluoroacetophenone (1.0 eq) in glacial acetic acid.
Add hydrogen bromide (33% in acetic acid) (catalytic amount).
Slowly add bromine (1.05 eq) dropwise to the solution at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, carefully pour the reaction mixture into ice-water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.
Step 2: Synthesis of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
To a solution of N-methylguanidine hydrochloride (1.2 eq) in ethanol, add sodium bicarbonate (2.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in ethanol to the reaction mixture.
Reflux the mixture for 8-12 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and ethyl acetate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford the title compound.
Application Notes: Strategic Use in Drug Discovery
The 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine building block is an ideal starting point for constructing libraries of compounds targeting several important therapeutic areas.
p38 MAP Kinase Inhibitors for Inflammatory Diseases
The p38 Mitogen-Activated Protein (MAP) kinase is a critical regulator of pro-inflammatory cytokine production, including TNF-α and IL-1β.[5][12] Inhibition of this kinase is a major therapeutic strategy for inflammatory diseases like rheumatoid arthritis. The vicinal 4-fluorophenyl/heterocycle motif is a classic pharmacophore for potent p38 inhibitors, where the fluorophenyl ring occupies a key hydrophobic pocket in the ATP binding site.[8][12]
The exocyclic amine of our building block is the primary handle for diversification. Acylation or reaction with substituted pyridines can generate potent p38 inhibitors.
Caption: Derivatization strategy for p38 MAP kinase inhibitors.
Anticancer Agents
Imidazole derivatives have demonstrated broad anticancer activity through various mechanisms, including inhibition of B-Raf kinase, VEGFR-2, and microtubule polymerization.[6][7][13] The 2-aminoimidazole scaffold can be elaborated to target these pathways.
B-Raf/VEGFR-2 Inhibition: The exocyclic amine can be functionalized with various aryl or heteroaryl groups through cross-coupling reactions to generate compounds that can interact with the hinge region of these kinases.[6]
Antiproliferative Agents: Modification at the C4 position of the imidazole ring, although already occupied in this building block, is a common strategy. However, functionalization of the exocyclic amine with bulky groups can also lead to potent antiproliferative effects against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and colon (HCT-116).[6][7]
Antibacterial Agents
2-Aminoimidazole derivatives are known to inhibit and disperse bacterial biofilms, a key virulence factor in persistent infections, particularly those caused by pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[14] The exocyclic amine can be readily converted into a triazole via diazotization followed by a click reaction, a modification known to enhance antibacterial and antibiofilm activity.[14]
Protocols for Derivatization
The primary reactive site for diversification is the exocyclic 2-amino group. Standard protection and coupling reactions can be employed.
Protocol 2: N-Boc Protection of the 2-Amino Group
Protecting the exocyclic amine allows for selective functionalization at the imidazole ring nitrogens if desired, or prevents unwanted side reactions during subsequent coupling steps.
Add triethylamine followed by di-tert-butyl dicarbonate.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify by flash chromatography if necessary.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-N Bond Formation
While direct C-N coupling is more commonly achieved via Buchwald-Hartwig amination, Suzuki-Miyaura coupling can be used to attach aryl groups to the exocyclic nitrogen after conversion to a suitable derivative (e.g., a boronic acid derivative, though less common for amines) or, more practically, to functionalize a halogenated version of the building block. For direct arylation of the amine, Buchwald-Hartwig is preferred.
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 2-aminoimidazole, aryl halide, base, palladium catalyst, and ligand.
Add the anhydrous, degassed solvent.
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is a high-value building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and the exocyclic amine provides a versatile handle for rapid diversification. The embedded 4-fluorophenyl moiety pre-validates this scaffold for applications in kinase inhibition, particularly for targets like p38 MAP kinase. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in the development of novel therapeutics for inflammatory, oncologic, and infectious diseases.
References
Ziegler, K., Hauser, D. R., Unger, A., Albrecht, W., & Laufer, S. A. (2009). 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations. ChemMedChem, 4(11), 1939-1948. [Link]
Jafari, B., et al. (2016). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 15(4), 799–807. [Link]
Jafari, B., et al. (2016). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 15(4), 799–807. [Link]
Wolfe, J. P., & Biscoe, M. R. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5144–5147. [Link]
Zaki, E. G., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1735. [Link]
Wolfe, J. P., & Biscoe, M. R. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. [Link]
Zaki, E. G., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Semantic Scholar. [Link]
Abo-Elanwar, F. M., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]
Di Mola, A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1762. [Link]
Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
Zaki, E. G., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate. [Link]
Kaur, R., et al. (2016). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. Organic & Biomolecular Chemistry, 14(32), 7761-7772. [Link]
Kumar, S., et al. (2016). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. European Journal of Medicinal Chemistry, 124, 42-53. [Link]
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S4), 1045-1055. [Link]
Fässler, J., et al. (2016). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
Starczak, P., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1069–1081. [Link]
Sharma, D., & Narasimhan, B. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of ChemTech Research, 4(4), 1585-1595. [Link]
Wang, Y., et al. (2015). Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. The Journal of Organic Chemistry, 80(21), 10842-10848. [Link]
Fun, H. K., et al. (2011). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. [Link]
D'Agostino, S., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1656. [Link]
Wang, Y., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 609-612. [Link]
Kornicka, A., et al. (2014). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Molecules, 19(9), 13736-13753. [Link]
Introduction: The Significance of 1-Methyl-1H-imidazol-2-amine Derivatives
<Senior Application Scientist Publication Title: Optimized Cyclization Methods for 1-Methyl-1H-imidazol-2-amine Derivatives: An In-depth Technical Guide Audience: Researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
<Senior Application Scientist Publication
Title: Optimized Cyclization Methods for 1-Methyl-1H-imidazol-2-amine Derivatives: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of optimized cyclization methodologies for the synthesis of 1-methyl-1H-imidazol-2-amine derivatives, a scaffold of significant interest in medicinal chemistry. Recognizing the challenges associated with traditional synthetic routes, this document details advanced protocols, including microwave-assisted organic synthesis (MAOS) and transition metal-catalyzed reactions, that offer improved yields, reduced reaction times, and greater substrate scope. Mechanistic insights are provided to elucidate the underlying principles governing these transformations. Furthermore, detailed, step-by-step protocols and data-driven optimization strategies are presented to enable researchers to implement these methods effectively in their own laboratories.
The 1-methyl-1H-imidazol-2-amine core is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The unique electronic and steric properties of this moiety allow for favorable interactions with various biological targets. However, the efficient and regioselective synthesis of substituted 1-methyl-1H-imidazol-2-amine derivatives can be challenging, often plagued by low yields and the formation of undesirable side products.[1] This guide focuses on modern, optimized cyclization strategies that overcome these limitations, providing researchers with robust tools for the synthesis of these valuable compounds.
Mechanistic Considerations in Imidazole Ring Formation
A thorough understanding of the reaction mechanisms is paramount for successful optimization. The formation of the imidazole ring from 1-methyl-1H-imidazol-2-amine precursors typically involves an intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center, followed by a dehydration or elimination step to afford the aromatic ring.
Classical Condensation Reactions: The Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a cornerstone of imidazole chemistry, involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[2] While historically significant, this method often suffers from low yields and a lack of regioselectivity, particularly with unsymmetrical dicarbonyls.[3]
Modern Catalytic Approaches
To address the limitations of classical methods, a variety of catalytic systems have been developed. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have proven highly effective in promoting C-N bond formation and facilitating cyclization under milder conditions.[4][5] These catalysts can activate substrates and lower the energy barrier for ring closure, leading to higher yields and improved selectivity.[4]
Optimized Synthetic Protocols
The following sections detail optimized protocols for the synthesis of 1-methyl-1H-imidazol-2-amine derivatives, emphasizing efficiency, reproducibility, and scalability.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[6][7] These benefits include dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles due to minimized side product formation.[6][8]
Protocol 1: Microwave-Assisted Synthesis of 1,4-Disubstituted-1H-imidazol-2-amines
This protocol describes a general procedure for the microwave-assisted synthesis of 1,4-disubstituted-1H-imidazol-2-amines from α-haloketones and N-methylguanidine.
Materials:
Substituted α-haloketone (1.0 mmol)
N-Methylguanidine hydrochloride (1.2 mmol)
Sodium carbonate (2.5 mmol)
Ethanol (5 mL)
Microwave synthesis vial (10 mL)
Procedure:
To a 10 mL microwave synthesis vial, add the substituted α-haloketone, N-methylguanidine hydrochloride, and sodium carbonate.
Add ethanol as the solvent.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 120°C for 10-20 minutes.
After cooling, filter the reaction mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Summary: Microwave-Assisted Synthesis
Entry
α-Haloketone
Product
Time (min)
Yield (%)
1
2-Bromoacetophenone
1-Methyl-4-phenyl-1H-imidazol-2-amine
15
85
2
2-Bromo-4'-chloroacetophenone
4-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-amine
15
82
3
2-Bromo-4'-methoxyacetophenone
4-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine
10
90
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted synthesis.
Palladium-Catalyzed Carboamination
Palladium-catalyzed reactions are highly versatile for the formation of C-N and C-C bonds. A recently developed method utilizes a palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates to construct substituted 2-aminoimidazoles.[9][10] This approach allows for the rapid assembly of diverse derivatives.
Protocol 2: Palladium-Catalyzed Synthesis of 1,4,5-Trisubstituted-1H-imidazol-2-amines
Materials:
N-propargyl-N'-methylguanidine (1.0 mmol)
Aryl triflate (1.2 mmol)
Palladium(II) acetate (Pd(OAc)₂, 4 mol%)
Ligand (e.g., Xantphos, 8 mol%)
Lithium tert-butoxide (LiOtBu, 2.4 mmol)
Anhydrous toluene (10 mL)
Procedure:
In an oven-dried Schlenk tube, combine N-propargyl-N'-methylguanidine, aryl triflate, Pd(OAc)₂, and the ligand.
Evacuate and backfill the tube with an inert gas (e.g., argon).
Add anhydrous toluene and LiOtBu.
Heat the reaction mixture at 100°C for 16 hours.
After cooling, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
Even with optimized protocols, challenges can arise. Below are common issues and suggested solutions.
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction, side product formation, inefficient purification.
Monitor reaction by TLC/LC-MS to determine optimal time. Adjust temperature or catalyst loading. Optimize chromatography conditions.
Multiple Products
Lack of regioselectivity, competing reaction pathways.
Screen different catalysts and ligands. Modify protecting groups to direct cyclization. Adjust reaction temperature.
Starting Material Remains
Insufficient activation, catalyst deactivation.
Increase catalyst loading or temperature. Ensure reagents and solvents are anhydrous. Use a different catalyst system.
Conclusion
The synthesis of 1-methyl-1H-imidazol-2-amine derivatives has been significantly advanced through the development of modern synthetic methodologies. Microwave-assisted synthesis and palladium-catalyzed carboamination offer efficient, rapid, and versatile routes to a wide array of substituted analogs. By understanding the underlying mechanisms and carefully optimizing reaction conditions, researchers can effectively synthesize these valuable compounds for applications in drug discovery and materials science.
References
Chawla, A. et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Link
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025). Link
Microwave Assisted Synthesis of Imidazoles - A Review. (n.d.). Bentham Science. Link
Rivara, M. et al. (2009). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. ACS Combinatorial Science, 11(6), 533-537. Link
Wolfe, J. P. et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5092-5095. Link
Wolfe, J. P. et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Link
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). PMC. Link
The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. (n.d.). PMC. Link
Van der Eycken, E. V. et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6845-6848. Link
Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PMC. Link
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). ijarsct. Link
Netoa, J. S. S. et al. (n.d.). RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS. Link
Synthesis of Substituted 2-Aminoimidazoles. (2025). ResearchGate. Link
Daugulis, O. et al. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Link
O'Brien, P. et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3765-3783. Link
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Link
Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2019). MDPI. Link
Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (2025). The Journal of Organic Chemistry. Link
Imidazole Ring Formation Reactions: A Technical Support Center. (n.d.). Benchchem. Link
Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (2018). ResearchGate. Link
C-N bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. (2025). Link
Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. (2020). Link
Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025). ResearchGate. Link
Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. (2025). PMC. Link
An In-depth Technical Guide to the Formation of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. (n.d.). Benchchem. Link
N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. (n.d.). Organic Chemistry Portal. Link
Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). PMC. Link
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Link
Technical Support Center: 2-Aminoimidazole (2-AI) Stability & Storage
Topic: Preventing Oxidation and Polymerization of 2-Aminoimidazoles Executive Summary: The Instability Mechanism 2-Aminoimidazoles (2-AIs) are guanidine mimetics widely used in biofilm inhibition and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Oxidation and Polymerization of 2-Aminoimidazoles
Executive Summary: The Instability Mechanism
2-Aminoimidazoles (2-AIs) are guanidine mimetics widely used in biofilm inhibition and medicinal chemistry. However, they possess a critical vulnerability: the electron-rich nature of the imidazole ring, driven by the exocyclic amine, makes them highly susceptible to oxidative dimerization and polymerization .
Upon exposure to air (oxygen) or light, the free base form often undergoes radical-mediated oxidation, leading to the formation of azo-dimers or extended polymers. This manifests macroscopically as a color change from white/pale yellow to brown or black tar. Protonation (salt formation) is the primary defense , as it reduces the electron density of the ring system, rendering it less reactive to oxidants.
Troubleshooting: Diagnostics & Immediate Actions
Q: My 2-AI sample has turned from a white powder to a brown sticky solid. Is it still usable?
Diagnosis: This is the hallmark sign of oxidative degradation . The "browning" is caused by the formation of conjugated impurities, likely azo-dimers or oligomers, similar to the "browning" seen in aniline derivatives.
Action Plan:
Check Solubility: If the sample has become insoluble in its original solvent (e.g., Methanol or DMSO), polymerization is advanced. Discard the sample.
Purity Check: Run an LC-MS. If the parent mass (
) is present but accompanied by peaks at (dimer) or a broad "hump" (polymer), purification is required.
Rescue Attempt: If the degradation is superficial (<10%), perform a Salt Rescue (See Protocol A below).
Q: Why does my 2-AI degrade faster in DMSO than in powder form?
Diagnosis: DMSO is hygroscopic. It absorbs atmospheric water, which can facilitate hydrolysis or proton-transfer reactions that accelerate degradation. Furthermore, DMSO itself can act as a mild oxidant under certain conditions, and dissolved oxygen in DMSO is highly reactive.
Action Plan:
Store DMSO stocks at -80°C , not -20°C, to completely arrest molecular mobility.
Use anhydrous DMSO packed under Argon.
Avoid freeze-thaw cycles. Aliquot stocks into single-use vials immediately after preparation.
Prevention: The "Salt Shield" Strategy
Q: Should I store my compound as a Free Base or a Salt?
Recommendation:ALWAYS store as a Salt (HCl or TFA).
The Science:
In the free base form, the exocyclic nitrogen donates electron density into the imidazole ring, raising the HOMO (Highest Occupied Molecular Orbital) energy and making the ring prone to oxidation.
Free Base: High electron density
High reactivity with Rapid degradation.
Salt (HCl/TFA): Protonation of the exocyclic amine withdraws electron density (inductive effect) and removes the lone pair from conjugation. This "deactivates" the ring toward oxidation.
Data Comparison: Stability Profiles
Parameter
Free Base (2-AI)
HCl Salt (2-AI • 2HCl)
TFA Salt (2-AI • TFA)
Physical State
Often Oil / Amorphous
Crystalline Solid
Crystalline / Hygroscopic
Oxidation Risk
High (Days to Weeks)
Low (Years)
Low (Months - Years)
Light Sensitivity
High
Moderate
Moderate
Hygroscopicity
Low
Low
High (Wet TFA degrades)
Storage Temp
-80°C (Strict)
-20°C or RT
-20°C (Desiccated)
Experimental Protocols
Protocol A: Salt Formation (Stabilization)
Use this protocol to convert an unstable free base into a stable HCl salt for long-term storage.
Reagents:
2-Aminoimidazole Free Base (crude or purified)
Anhydrous Methanol (MeOH)
4M HCl in Dioxane (commercial solution)
Diethyl Ether (
)
Steps:
Dissolution: Dissolve the 2-AI free base in a minimal amount of anhydrous MeOH.
Acidification: Dropwise, add 4M HCl in Dioxane (3-4 equivalents). The solution may warm slightly (exothermic).
Precipitation: Stir for 10 minutes. Slowly add cold Diethyl Ether until a white precipitate forms.
Collection: Filter the solid or centrifuge. Wash the pellet 3x with cold Ether to remove excess acid and non-polar impurities.
Drying: Dry under high vacuum for 12 hours. Store the resulting crystalline solid at -20°C.
Protocol B: "Rescue" of Oxidized Samples
Use this if your sample is <20% degraded (brown).
Dissolve: Dissolve the brown solid in 0.1M HCl (aq). The low pH stabilizes the remaining active compound.
Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc). The oxidized dimers and polymers are often less polar and will migrate to the organic layer (removing the brown color).
Recover: Lyophilize the aqueous layer directly. Do not basify and extract, as this returns the compound to the unstable free base form.
Logic Visualization: Storage & Handling Workflow
The following diagram outlines the decision logic for handling 2-AIs to maximize longevity.
Figure 1: Decision matrix for the stabilization, storage, and rescue of 2-aminoimidazole compounds.
References
Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with Marine Alkaloid Derivatives. Chemical Reviews. (Describes the synthesis and handling of Oroidin derivatives and the necessity of salt formation for stability).
[Link]
Xu, Y. Z., Yakushijin, K., & Horne, D. A. (1997). Oxidative Dimerization of 2-Aminoimidazoles by Molecular Bromine.[1] The Journal of Organic Chemistry.[1] (Fundamental paper detailing the mechanism of oxidative coupling in 2-AIs).
[Link]
The Methylation Effect: A Comparative Guide to the Biological Activity of Imidazole Amines
In the intricate world of molecular recognition and cellular signaling, even the smallest structural modification can lead to profound changes in biological activity. The addition of a single methyl group to an imidazole...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of molecular recognition and cellular signaling, even the smallest structural modification can lead to profound changes in biological activity. The addition of a single methyl group to an imidazole amine is a prime example of this "methylation effect," a phenomenon with significant implications for drug discovery and development. This guide provides an in-depth, objective comparison of the biological activities of methylated versus non-methylated imidazole amines, supported by experimental data and detailed methodologies. We will explore how this seemingly minor alteration impacts receptor binding, enzyme inhibition, and pharmacokinetic profiles, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and leveraging this fundamental principle of medicinal chemistry.
Introduction: The Significance of Imidazole Amines and the Power of Methylation
Imidazole amines are a class of organic compounds characterized by an imidazole ring and an amino group. This structural motif is found in a variety of biologically crucial molecules, including the amino acid histidine, the neurotransmitter histamine, and naturally occurring dipeptides like carnosine. Their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes, makes them a focal point in pharmacological research.[1][2]
Methylation, the addition of a methyl group (-CH3), is a common structural modification in both biological systems and synthetic chemistry.[3][4] This seemingly simple alteration can dramatically influence a molecule's physicochemical properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity.[5][6] These changes, in turn, can have a significant impact on how the molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.[4]
This guide will delve into the comparative biological activities of three key pairs of non-methylated and methylated imidazole amines:
Carnosine vs. Anserine: Naturally occurring dipeptides with significant antioxidant and neuroprotective properties.
Histamine vs. N-Methylhistamine: A critical neurotransmitter and its primary metabolite, with distinct roles in allergic responses and neurological processes.
Theophylline vs. Caffeine: Widely consumed methylxanthines (imidazole derivatives) with well-known stimulant and therapeutic effects.
Comparative Biological Activities
Carnosine vs. Anserine: A Tale of Two Antioxidants
Carnosine (β-alanyl-L-histidine) and its methylated counterpart, anserine (β-alanyl-3-methyl-L-histidine), are found in high concentrations in muscle and brain tissue. Both are recognized for their antioxidant and neuroprotective capabilities, but the influence of the methyl group on their efficacy is a subject of ongoing research.[4][7]
Antioxidant Activity:
Studies comparing the antioxidant activities of carnosine and anserine have yielded mixed results. Some research suggests that carnosine possesses superior free radical scavenging abilities.[8][9] Conversely, other studies indicate that anserine may exhibit greater antioxidant properties in certain experimental systems.[10] This discrepancy may be attributable to the different methodologies and models used to assess antioxidant capacity. Both dipeptides are effective scavengers of hydroxyl radicals.[9][11]
Neuroprotection:
In the context of cerebral ischemia, carnosine has demonstrated more robust neuroprotective effects than anserine.[10][12] In a mouse model of permanent focal cerebral ischemia, treatment with carnosine resulted in a significant reduction in infarct volume, an effect that was not statistically significant with anserine at the same dosage.[10][12]
Pharmacokinetic Profile:
A key difference between carnosine and anserine lies in their susceptibility to enzymatic degradation. Anserine is more resistant to hydrolysis by serum carnosinase, the enzyme responsible for breaking down these dipeptides.[7][13] This increased stability could potentially lead to higher bioavailability and more sustained physiological effects for anserine.[7]
Table 1: Comparison of Carnosine and Anserine
Feature
Carnosine (Non-methylated)
Anserine (Methylated)
References
Antioxidant Activity
Potent free radical scavenger
Potent free radical scavenger, with some studies suggesting greater activity in specific systems
Histamine vs. N-Methylhistamine: From Neurotransmitter to Metabolite
Histamine is a well-known biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter in the central nervous system.[14][15] N-methylhistamine is a major metabolite of histamine, formed through the action of histamine N-methyltransferase (HNMT).[16][17] While structurally similar, their biological roles and receptor interactions differ significantly.
Receptor Binding and Activity:
Histamine exerts its effects by binding to four distinct G-protein coupled receptors: H1, H2, H3, and H4.[14][15] N-methylhistamine, while generally considered inactive at histamine receptors, can interact with some subtypes, albeit with different affinities and efficacies.[16][18] A positional isomer, 4-methylhistamine, has been identified as a potent and selective agonist for the H4 receptor.[16] This highlights the critical role of the methyl group's position on the imidazole ring in determining receptor selectivity.
Metabolism:
A crucial difference between histamine and N-methylhistamine is their susceptibility to degradation by monoamine oxidase B (MAO-B). N-methylhistamine is a substrate for MAO-B, while histamine is not.[17] This metabolic pathway is a key route for the inactivation of N-methylhistamine in the brain.[16][17] The preference of MAO-B for the methylated form is attributed to the increased hydrophobicity of N-methylhistamine, which leads to a more favorable interaction with the enzyme's active site.[17]
Table 2: Comparison of Histamine and N-Methylhistamine
Feature
Histamine (Non-methylated)
N-Methylhistamine (Methylated)
References
Primary Role
Neurotransmitter, mediator of allergic and inflammatory responses
Theophylline vs. Caffeine: A Subtle Shift in Stimulant Profile
Theophylline and caffeine are both methylxanthines, a class of compounds derived from xanthine, which contains a fused imidazole ring. The key structural difference is that theophylline is a dimethylxanthine, while caffeine is a trimethylxanthine. This seemingly minor difference in methylation leads to distinct pharmacological profiles.
Pharmacological Effects:
Both caffeine and theophylline act as non-selective adenosine receptor antagonists.[19] However, in vitro studies have shown that theophylline is a more potent adenosine receptor antagonist than caffeine.[19] This difference in potency may contribute to their varied therapeutic applications. Theophylline is primarily used as a bronchodilator for respiratory diseases like asthma, while caffeine is more widely known for its central nervous system stimulant effects.[20]
Pharmacokinetic Profile:
The number and position of methyl groups also influence the pharmacokinetics of these compounds. Caffeine generally has a shorter half-life than theophylline.[20][21] Peak serum levels of caffeine are typically reached faster than those of theophylline after oral administration.[20]
To objectively compare the biological activities of methylated and non-methylated imidazole amines, a suite of well-established in vitro assays can be employed. The following are detailed, step-by-step methodologies for key experiments.
Receptor Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity of a test compound (e.g., N-methylhistamine) for a specific receptor (e.g., histamine H4 receptor) by measuring its ability to displace a radiolabeled ligand.
Materials:
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with H4 receptor)
Radiolabeled ligand (e.g., [³H]histamine)
Unlabeled competitor (e.g., N-methylhistamine)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Scintillation vials and scintillation fluid
Liquid scintillation counter
96-well filter plates and vacuum manifold
Procedure:
Prepare Reagents: Dilute the cell membranes, radiolabeled ligand, and unlabeled competitor to the desired concentrations in binding buffer.
Set up Assay Plate: In a 96-well plate, add in triplicate:
Total Binding: Cell membranes + radiolabeled ligand + binding buffer.
Competitive Binding: Cell membranes + radiolabeled ligand + varying concentrations of the test compound.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[22]
Enzyme Inhibition Assay (MAO-B)
This protocol measures the ability of a test compound to inhibit the activity of the enzyme Monoamine Oxidase B (MAO-B).
Materials:
Recombinant human MAO-B enzyme
MAO-B substrate (e.g., benzylamine or a fluorometric substrate)[23]
Test inhibitor (e.g., N-methylhistamine)
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
96-well microplate
Microplate reader (spectrophotometer or fluorometer)
Procedure:
Prepare Reagents: Dilute the MAO-B enzyme, substrate, and test inhibitor to the desired concentrations in assay buffer.
Pre-incubation: In a 96-well plate, add the MAO-B enzyme and varying concentrations of the test inhibitor. Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the MAO-B substrate to each well to start the enzymatic reaction.
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader at 37°C.[24][25][26] The rate of the reaction is proportional to the enzyme activity.
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][27]
Materials:
Adherent or suspension cells in culture
Complete cell culture medium
Test compounds (methylated and non-methylated imidazole amines)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8][9][10]
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of a key signaling pathway, an experimental workflow, and the logical relationship between methylation and biological activity.
Histamine Signaling Pathway (H1 Receptor)
Caption: Histamine H1 receptor signaling cascade.
Experimental Workflow for Competitive Receptor Binding Assay
Caption: How methylation influences biological activity.
Conclusion and Future Perspectives
The methylation of imidazole amines is a powerful tool in modulating biological activity. As demonstrated through the comparative analysis of carnosine/anserine, histamine/N-methylhistamine, and theophylline/caffeine, the addition of a methyl group can significantly alter a molecule's interaction with its biological targets and its pharmacokinetic profile. These changes can lead to enhanced therapeutic efficacy, improved selectivity, or altered metabolic pathways.
For researchers and drug development professionals, a thorough understanding of the methylation effect is crucial. It allows for the rational design of novel therapeutics with optimized properties. The experimental protocols provided in this guide offer a solid foundation for the comparative evaluation of methylated and non-methylated analogs.
Future research should continue to explore the nuanced effects of methylation on a wider range of imidazole amines and their biological targets. The use of advanced analytical techniques, such as cryogenic electron microscopy (cryo-EM) for structural analysis of receptor-ligand complexes and sophisticated in vivo imaging, will further illuminate the molecular basis of the methylation effect. By harnessing the power of this simple yet profound chemical modification, the scientific community can continue to develop safer and more effective medicines.
References
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Becker, A. B., Simons, K. J., Gillespie, C. A., & Simons, F. E. (1984). The bronchodilator effects and pharmacokinetics of caffeine in asthma. The New England journal of medicine, 310(12), 743–746.
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
Lopes, J. N., et al. (2014). The Effect of the Methylation and N-H Acidic Group on the Physicochemical Properties of Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 15(11), 20959-20976.
Zhong, H. (2004). Development of a homogeneous binding assay for histamine receptors. Analytical biochemistry, 334(2), 255–260.
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 335-344.
Al-jammal, N., et al. (2023). Role of C2 methylation and anion type on the physicochemical and thermal properties of imidazolium-based ionic liquids. Arabian Journal of Chemistry, 16(1), 104403.
Graham, T. E., et al. (2000). Comparison of caffeine and theophylline ingestion: exercise metabolism and endurance. Journal of applied physiology, 89(5), 1871-1878.
Lelo, A., et al. (1986). Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man. British journal of clinical pharmacology, 22(2), 177-182.
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2643, 89-102.
BindingDB. (n.d.). Histamine H1 Receptors Binding Assay. Retrieved from [Link]
Al-Jammal, N., & Al-Murshedi, A. (2023). Role of C2 Methylation and Anion Type on the Physicochemical and Thermal Properties of Imidazolium-Based Ionic Liquids. SSRN Electronic Journal.
Yeh, Y. C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(2), 1-9.
Graham, T. E., et al. (2000). Comparison of caffeine and theophylline ingestion: exercise metabolism and endurance. Journal of Applied Physiology, 89(5), 1871-1878.
Sharma, A., et al. (2019). Imidazole: Having Versatile Biological Activities. Journal of Chemistry.
ResearchGate. (n.d.). Mean breakdown profile of carnosine, anserine and balenine, relative to.... Retrieved from [Link]
Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 153(6), 1208–1219.
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207.
Seibel-Ehlert, U. (2024). Ligand- and Time-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg.
de Oliveira, A. A., et al. (2016). The Effect of the Methylation and N-H Acidic Group on the Physicochemical Properties of Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 17(11), 1888.
de Souza, G. E. P., & Barreiro, E. J. (2012). The Methylation Effect in Medicinal Chemistry. Current Medicinal Chemistry, 19(2), 264-291.
Hisatsune, T., et al. (2021). The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis. Nutrients, 13(3), 888.
Jutel, M., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873.
ResearchGate. (n.d.). Design, Synthesis, ADME Properties, and Pharmacological Activities of β-Alanyl-D-histidine (D-Carnosine) Prodrugs with Improved Bioavailability. Retrieved from [Link]
Rajanikant, G. K., et al. (2007). Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia. Journal of Neuroscience Research, 85(13), 2849-2858.
Seifert, R. (2013). Molecular and cellular analysis of human histamine receptor subtypes. Trends in pharmacological sciences, 34(4), 245-251.
Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321.
Vianello, R., & Mavri, J. (2019). Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step. International journal of molecular sciences, 20(18), 4434.
A Comparative Guide to the Structural Elucidation of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine: Beyond the Single-Crystal X-ray Diffraction
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For novel compounds such as 5-(4-fluorophenyl)-1-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For novel compounds such as 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine, a molecule of interest in medicinal chemistry, understanding its solid-state conformation, intermolecular interactions, and absolute stereochemistry is paramount. This guide provides an in-depth, comparative analysis of the methodologies available for the structural elucidation of this and similar small molecules, with a primary focus on the gold-standard technique of single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, compare SCXRD with alternative techniques, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
The Primacy of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the most powerful tool for the unambiguous determination of the three-dimensional structure of small organic molecules at atomic resolution.[1][2] This technique provides a detailed map of atom types, their arrangement, and the connections between them in space.[2] While other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into molecular structure, they provide indirect information that can sometimes be challenging to interpret for complex molecules.[1]
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding careful consideration and optimization.
A detailed, step-by-step methodology for determining the crystal structure of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine via SCXRD is outlined below.
Step 1: Crystal Growth - The Critical Bottleneck
The availability of high-quality single crystals is the most significant bottleneck in SCXRD.[1] The purity of the compound, choice of solvent, nucleation sites, mechanical agitation, and time are all critical factors.[3]
Methodology:
Solvent Selection: Begin by screening a range of solvents in which 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is moderately soluble. Highly soluble compounds tend to yield small crystals, while saturated solutions can also result in crystals that are too small.[3]
Slow Evaporation: Prepare a nearly saturated solution of the compound. Filter the solution into a clean vessel and cover it loosely to allow for slow solvent evaporation in a vibration-free environment.[3]
Vapor Diffusion: Place a small, concentrated drop of the compound's solution in a sealed chamber containing a larger reservoir of a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop will slowly decrease the compound's solubility, promoting crystallization.[4]
Thermal Control: Create a saturated solution with some undissolved solid. Gently heat the sealed vial until all the solid dissolves, then slowly cool the solution in a controlled manner to induce the growth of large, high-quality crystals.[1]
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a diffractometer for data collection.
Methodology:
Mounting: The crystal is carefully mounted on a goniometer head.
X-ray Source: A monochromatic X-ray beam is directed at the crystal. Modern diffractometers often utilize high-brilliance X-ray sources to shorten experiment times and improve data quality, especially for small or weakly diffracting crystals.[2]
Diffraction Pattern: As the crystal is rotated in the X-ray beam, a diffraction pattern of spots is recorded on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Methodology:
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell.
Structure Refinement: The initial atomic model is refined to achieve the best possible fit with the experimental data.
Below is a visualization of the single-crystal X-ray diffraction workflow.
Definitive Structural Elucidation: 4-(4-Fluorophenyl) vs. 5-(4-Fluorophenyl) Imidazole Regioisomers
Executive Summary In drug discovery, particularly within the kinase inhibitor space (e.g., p38 MAPK inhibitors like the SB203580 series), the imidazole core is a privileged scaffold. However, the distinction between 4-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, particularly within the kinase inhibitor space (e.g., p38 MAPK inhibitors like the SB203580 series), the imidazole core is a privileged scaffold. However, the distinction between 4-(4-fluorophenyl)imidazole and 5-(4-fluorophenyl)imidazole presents a frequent stumbling block due to the specific chemical nature of the imidazole ring.
The Critical Distinction:
N-Unsubstituted (Parent): 4- and 5- isomers are tautomers . They exist in rapid equilibrium and cannot be isolated as separate stable entities at room temperature. They are chemically considered the same material (referred to as 4(5)-(4-fluorophenyl)imidazole).
N-Substituted (Derivative): Upon N-alkylation or N-arylation, the tautomeric equilibrium is frozen. The resulting 1,4-disubstituted and 1,5-disubstituted products are distinct regioisomers with vastly different biological activities and physicochemical properties.
This guide provides the definitive analytical workflow to differentiate these isomers, focusing on the N-substituted scenario where structural assignment is critical for Structure-Activity Relationship (SAR) data.
The Tautomer Conundrum (N-Unsubstituted)
Before attempting differentiation, one must validate if the species is capable of isomerism.
Mechanism: The proton on the pyrrole-like nitrogen (N1) rapidly migrates to the pyridine-like nitrogen (N3).
Observation: In solution (
or ), the NMR spectrum typically shows an averaged signal or broadened peaks for C4/C5 protons, depending on the rate of exchange relative to the NMR timescale.
Figure 1: The tautomeric equilibrium of N-unsubstituted imidazoles renders the 4- and 5- positions equivalent in solution.
Analytical Differentiation of Regioisomers (N-Substituted)
When the nitrogen is substituted (e.g.,
-methyl, -benzyl), the isomers are locked. Differentiating 1-alkyl-4-(4-fluorophenyl)imidazole (Isomer A) from 1-alkyl-5-(4-fluorophenyl)imidazole (Isomer B) is the primary challenge.
A. NMR Spectroscopy: The Gold Standard
1D
NMR is often insufficient due to overlapping shifts. The definitive assignment requires 2D NMR techniques: NOESY (Spatial) and HMBC (Connectivity).
1. NOESY/ROESY (Through-Space Interaction)
This is the most intuitive method.
1,4-Isomer: The N-alkyl group is spatially distant from the phenyl ring. It is close to the imidazole proton at position 5 (
).
Signal: Strong NOE between N-CH and
.
1,5-Isomer: The N-alkyl group is sterically crowded against the phenyl ring at position 5.
Signal: Strong NOE between N-CH and Phenyl-ortho-H .
2. HMBC (Long-Range Coupling)
This provides irrefutable connectivity data by linking the N-alkyl protons to the imidazole carbons.
1,4-Isomer: The N-alkyl protons (
) will couple to and .
Key Feature:
is a methine carbon (bonded to H). It will show a high-field shift (~115-130 ppm) in and correlate to in HSQC.
1,5-Isomer: The N-alkyl protons (
) will couple to and .
Key Feature:
is a quaternary carbon (bonded to the Fluorophenyl group). It will show a downfield shift (~130-145 ppm) and will NOT correlate to any proton in HSQC.
B. Comparative Data Summary
Feature
1,4-Isomer (Para-like)
1,5-Isomer (Meta-like)
Steric Strain
Low (Thermodynamically favored)
High (Kinetic or specific synthesis)
NOE Contact
HMBC ()
Cross-peak to Methine Carbon
Cross-peak to Quaternary Carbon
Coupling
19F is far (usually negligible effect on N-substituent)
19F is far (negligible effect)
Chromatography
Typically more polar (elutes later on Silica)
Typically less polar (elutes earlier on Silica)
Experimental Protocols
Protocol 1: Definitive NMR Assignment Workflow
Objective: Unambiguous assignment of regioochemistry for a purified isomer.
Reagents & Equipment:
600 MHz NMR Spectrometer (preferred for resolution, 400 MHz acceptable).
Solvent:
(preferred for preventing exchange) or .
Sample concentration: 5-10 mg in 0.6 mL.
Step-by-Step Methodology:
Sample Prep: Dissolve 10 mg of the isolated isomer in
. Ensure the solution is clear; filter if necessary to prevent line broadening.
1D Acquisition: Acquire standard
and spectra.
Checkpoint: Identify the N-substituent protons (e.g., singlet for N-Me, multiplet for N-CH2).
HSQC (Multiplicity Editing): Run phase-sensitive HSQC.
Analysis: Identify the imidazole ring carbons.[1][2][3] Determine which carbon is protonated.
HMBC (Long Range): Set optimization for
.
Target: Look for the correlation from the N-substituent protons (e.g., N-Me) to the imidazole ring carbons.
Decision: If N-Me couples to a carbon that HSQC identifies as a CH , it is the 1,4-isomer . If N-Me couples to a carbon that has no proton (quaternary), it is the 1,5-isomer .
NOESY (Confirmation): Set mixing time (
) to 500 ms.
Target: Check for cross-peaks between N-Me and the aromatic region.
Decision: Correlation to phenyl protons = 1,5-isomer . Correlation to a singlet imidazole proton = 1,4-isomer .
Decision Logic & Visualization
The following diagram illustrates the logical flow for determining the regioisomer identity based on the experimental data described above.
Figure 2: Analytical Decision Tree for assigning 1,4 vs 1,5 regioochemistry using HMBC and NOE correlations.
Case Study: p38 MAP Kinase Inhibitors
The differentiation of these isomers is not merely academic; it is vital for potency.
Context: The drug SB203580 is a classic p38 MAPK inhibitor.[4][5][6] Its core structure relies on a specific orientation of the 4-fluorophenyl group relative to the pyridine ring on the imidazole scaffold.
SAR Insight: In the SB203580 series, the biological activity is highly sensitive to the spatial arrangement. The "active" conformation typically requires the fluorophenyl group to occupy the pocket adjacent to the gatekeeper residue, while the pyridine nitrogen interacts with the hinge region.
Synthesis Implication: When synthesizing SB203580 analogs via alkylation of a 4(5)-aryl imidazole, a mixture is formed. The 1,4-isomer (where the alkyl group is distal to the aryl ring) is usually the major product due to steric avoidance. However, if the 1,5-isomer is the bioactive target (mimicking the specific twist of the inhibitor), specific synthetic routes (e.g., Marckwald synthesis or cycloaddition of isocyanides) must be employed rather than direct alkylation, or rigorous HPLC separation is required.
References
Tautomerism in Imidazoles:
Alkorta, I., Elguero, J. (2020).[1] Tautomerism of Azoles. In: Heterocyclic Chemistry. This establishes the fundamental equivalence of 4- and 5- positions in unsubstituted systems.
Source: [General Heterocyclic Chemistry Principles]
NMR Differentiation Techniques:
Grimblat, N., et al. (2015). NMR determination of the site of N-alkylation of imidazoles. Journal of Organic Chemistry . Detailed methodology on using HMBC/NOE for regioisomer assignment.
Source:
p38 MAPK Inhibitor Structural Data:
Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: A new class of cytokine suppressive drugs. Journal of Medicinal Chemistry , 39(19), 3929-3937. Provides SAR data showing the necessity of distinguishing regioisomers.
Source:
Regioselectivity in Synthesis:
Liskamp, R. M., et al. (2010). Regioselective alkylation of imidazoles. Tetrahedron . Discusses the steric and electronic factors favoring 1,4- vs 1,5- alkylation.
Source:
Personal protective equipment for handling 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
Comprehensive Safety and Handling Guide: 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine This guide provides essential safety and logistical information for the handling and disposal of 5-(4-fluorophenyl)-1-methyl-1H-imi...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
This guide provides essential safety and logistical information for the handling and disposal of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine. As a compound featuring both a fluorinated phenyl group and an aromatic amine structure, it necessitates a cautious and well-informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Primary Aromatic Amines (PAAs): This class of compounds is known for its potential health risks. Many PAAs are recognized as carcinogens or mutagens.[1][2] A critical concern is their ability to be readily absorbed through the skin, as well as via inhalation and ingestion.[1] Exposure can lead to various adverse health effects, including skin and eye irritation, allergic skin reactions, and damage to organs through prolonged or repeated exposure.[3][4][5]
Fluorinated Organic Compounds: The presence of a fluorine atom on the phenyl ring can influence the compound's reactivity and metabolic pathways. While fluoropolymers are valued for their stability, the broader class of organofluorine compounds requires careful handling.[6][7] Some fluorinated compounds can be persistent in the environment.[7]
Anticipated Hazards of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine:
Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[3]
Irritation: Expected to cause skin and serious eye irritation.[5][8][9]
Respiratory Issues: May cause respiratory irritation.[4][8]
Long-term Effects: Potential for carcinogenicity, mutagenicity, and organ damage with repeated exposure, consistent with the hazards of primary aromatic amines.[1][2]
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[3][8]
A thorough risk assessment should be performed before any handling of this compound.[10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment, drawing on best practices for handling hazardous chemicals, particularly aromatic amines and fluorinated compounds.
PPE Category
Specification
Rationale
Hand Protection
Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[10] Check manufacturer's compatibility data.
Aromatic amines can be readily absorbed through the skin.[1] Double-gloving provides an extra layer of protection against tears and permeation.
Eye and Face Protection
Tightly fitting safety goggles and a face shield.[11][12]
Protects against splashes and airborne particles, preventing eye irritation or serious damage.[5][8][9]
Body Protection
A disposable, polyethylene-coated polypropylene gown or a similar liquid-tight chemical suit.[10][13] A flame-resistant lab coat can be worn over personal clothing.[11]
Prevents skin contact with the compound. Standard cloth lab coats are not sufficient as they can absorb the chemical.[10]
Respiratory Protection
A NIOSH-approved respirator with a combination filter for organic vapors and particulates (e.g., A/AX + P3).[13] A fit test is essential.
Protects against inhalation of dust or vapors, which is a primary route of exposure for aromatic amines.[1] The specific filter type should be chosen based on the expected form of the compound (solid or in solution).[13]
Foot Protection
Chemical-resistant boots or disposable overshoes worn over closed-toe shoes.[13]
Protects against spills and contamination of personal footwear.
Operational and Handling Plan
Adherence to a strict operational plan is crucial for minimizing risk.
Engineering Controls
Ventilation: All handling of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]
Step-by-Step Handling Protocol
Preparation: Before starting, ensure all necessary PPE is available and has been inspected for integrity.[12] Clearly designate a work area within the fume hood.
Donning PPE: Follow the correct sequence for putting on PPE to ensure a proper seal and avoid contamination. A recommended workflow is illustrated below.
Handling the Compound:
If handling a solid, use appropriate tools (e.g., spatulas) to minimize dust generation.
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Keep all containers tightly sealed when not in use.[9][14]
Post-Handling:
Thoroughly decontaminate the work area and any equipment used.
Wash hands and any exposed skin thoroughly after handling, even after removing gloves.[8][12]
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. This is a critical step in preventing exposure.
PPE Workflow Diagram
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Emergency Situation
Immediate Action
Skin Contact
Immediately remove all contaminated clothing.[12] Rinse the affected skin with copious amounts of water for at least 15 minutes.[12] Seek medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[12][15] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[12] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill
Evacuate the area.[12] Wear appropriate PPE, including respiratory protection.[12] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[12] Collect the waste in a sealed, labeled container for proper disposal.[12]
Disposal Plan
Chemical waste must be managed in a compliant and environmentally responsible manner.
Waste Segregation: Waste containing 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine must be segregated from other waste streams to prevent hazardous reactions.[16]
Containerization: All waste, including contaminated PPE and absorbent materials, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[16][17]
Disposal Method: Do not dispose of this chemical down the drain or in general waste.[16] The primary recommended method for disposal is incineration by a licensed hazardous waste disposal company.[18][19] This is particularly important for aromatic and halogenated compounds to ensure their complete destruction. Alternatively, hazardous waste landfills may be used, but this only contains the substance.[18]
Always adhere to local, state, and federal regulations for hazardous waste disposal.[17]
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Aromatic Amines Hazcard Overview | PDF - Scribd.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.